methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate
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Overview
Description
Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its complex structure, which includes a chromenone core, methoxy groups, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone ring.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Butanoate Ester: The esterification reaction can be carried out using butanoic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate: Lacks the methoxyphenyl group.
Methyl 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H22O7 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C23H22O7/c1-13-20(28-3)9-8-16-17(12-21(25)30-22(13)16)18(23(26)29-4)11-19(24)14-6-5-7-15(10-14)27-2/h5-10,12,18H,11H2,1-4H3 |
InChI Key |
FXKAJPRBMZUXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC(=CC=C3)OC)C(=O)OC)OC |
Origin of Product |
United States |
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